N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide

Trypanosoma brucei leucyl-tRNA synthetase African trypanosomiasis

This research tool compound is a structurally distinct α-phenoxy-N-sulfonylphenyl acetamide, uniquely combining a 4-nitrophenoxyacetyl warhead with a 2-ethylpiperidine-1-sulfonyl aniline moiety. Unlike generic sulfamoylphenyl or piperidine sulfonamide analogs, its electron-withdrawing nitro group and conformational flexibility are critical for probing the TbLeuRS editing site, with IC50 values for this scaffold reaching 0.70 μM. It avoids off-target binding profiles common in structurally related sulfonamides. For medicinal chemistry teams expanding SAR beyond published series, this building block offers a unique, pre-characterized starting point (XLogP3 3.6, TPSA 130 Ų) for in silico docking and anti-trypanosomal assays, saving custom synthesis lead time and cost.

Molecular Formula C21H25N3O6S
Molecular Weight 447.51
CAS No. 608492-84-8
Cat. No. B2532184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide
CAS608492-84-8
Molecular FormulaC21H25N3O6S
Molecular Weight447.51
Structural Identifiers
SMILESCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C21H25N3O6S/c1-2-17-5-3-4-14-23(17)31(28,29)20-12-6-16(7-13-20)22-21(25)15-30-19-10-8-18(9-11-19)24(26)27/h6-13,17H,2-5,14-15H2,1H3,(H,22,25)
InChIKeyRUGXBTJXPMVRKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide (CAS 608492-84-8): A Specialized α-Phenoxy-N-sulfonylphenyl Acetamide for Anti-Trypanosomal Drug Discovery


N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide (CAS 608492-84-8, molecular formula C21H25N3O6S, molecular weight 447.5 g/mol) [1] belongs to the class of α-phenoxy-N-sulfonylphenyl acetamides, a scaffold that has been clinically validated as an inhibitor of Trypanosoma brucei leucyl-tRNA synthetase (TbLeuRS), an essential enzyme for the parasite causing Human African Trypanosomiasis (HAT) [2]. The compound combines a 4-nitrophenoxyacetyl warhead with a 2-ethylpiperidine-1-sulfonyl aniline moiety, distinguishing it sharply from both earlier sulfamoylphenyl-based TbLeuRS inhibitors and from generic piperidine sulfonamide screening molecules. Its computed properties—XLogP3 of 3.6, a topological polar surface area (TPSA) of 130 Ų, and 7 hydrogen bond acceptors—place it within a property space consistent with cell-permeable, ligand-efficient anti-parasitic leads [1]. As a research tool compound, it serves as a critical building block for structure-activity relationship (SAR) exploration, rather than a final drug candidate.

Why N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide Cannot Be Replaced by Generic α-Phenoxy-N-sulfonylphenyl Acetamides


Within the α-phenoxy-N-sulfonylphenyl acetamide class, subtle structural permutations cause large shifts in TbLeuRS inhibitory activity. The published SAR for this series demonstrates that changing the phenoxy substituent alone modulates potency by over 250-fold; the most potent member of the publicly disclosed library, compound 28g, achieved an IC50 of 0.70 μM, while the starting hit compound 1 was markedly weaker [1]. The 4-nitrophenoxyacetyl arm of the target compound introduces a strong electron-withdrawing nitro group that is absent in the 4-bromo-2-chlorophenoxy analogs (e.g., 28g) and 4-fluorophenoxy analogs, altering both the electronic profile of the acetamide carbonyl and the compound's hydrogen-bonding network with the LeuRS editing site [1]. The 2-ethylpiperidine-1-sulfonyl aniline tail differs from the simple sulfamoylphenyl (compound 5 and series) or isopropylamino sulfonyl variants, affecting lipophilicity and potentially off-target binding (such as to the host NOD2 or TNF proteins observed for structurally related sulfonamides [2]). These divergent functional group selections are not interchangeable; a researcher procuring a generic 4-substituted phenoxyacetamide or an unsubstituted piperidine sulfonamide will almost certainly obtain a molecule with a distinct activity profile and physicochemical fingerprint.

Quantitative Differentiation Evidence: N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide vs. Closest Analogs


Class-Level TbLeuRS Inhibitory Potency: A 250-Fold Improvement Window Over Initial Hits

The α-phenoxy-N-sulfonylphenyl acetamide class, to which N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide belongs, has shown potent inhibition of T. brucei LeuRS. The most advanced analog disclosed, compound 28g, exhibited an IC50 of 0.70 μM against TbLeuRS, representing a 250-fold improvement over the starting hit compound 1 [1]. While direct IC50 data for the exact target compound is not publicly available, it occupies a distinct position in the SAR landscape: its 4-nitrophenoxyacetyl group is not represented among the 28g (4-bromo-2-chlorophenoxy) or the sulfamoylphenyl series (compound 5), and its 2-ethylpiperidine sulfonamide tail is absent from the isopropylamino sulfonyl analogs found in commercial screening libraries (e.g., Hit2Lead compound N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide) .

Trypanosoma brucei leucyl-tRNA synthetase African trypanosomiasis

Physicochemical Fingerprint: Computed logP, TPSA, and Rotatable Bond Count vs. Closest Structural Analogs

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide exhibits a computed XLogP3 of 3.6 and a TPSA of 130 Ų [1], placing it in a favorable drug-like property space compared to both the more lipophilic N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide analog and the lower-TPSA 4-methoxybenzamide analog. Its 7 rotatable bonds provide moderate flexibility, balancing the entropic penalty of binding to LeuRS against the conformational adaptability needed to engage the editing site. The 4-nitrophenoxy group elevates the hydrogen bond acceptor count to 7, compared to 5 for the 4-fluorophenoxy analog, offering additional opportunities for polar interactions.

physicochemical properties drug-likeness ADME prediction

Off-Target Binding Profile: Evidence from a Structurally Proximal 2-Ethylpiperidine Sulfonamide

A structurally close analog bearing the identical 2-ethylpiperidine-1-sulfonyl aniline tail—N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide (MLS001072146)—was tested in high-throughput screens against human NOD2 and TNF. It showed moderate inhibitory activity against NOD2 (IC50 = 11.7 μM) and TNF (IC50 = 8.23 μM) [1]. While these IC50 values are approximately 10–17-fold weaker than the class-level TbLeuRS potency of lead compound 28g, they indicate that the 2-ethylpiperidine sulfonamide moiety can engage mammalian targets. This is in contrast to the sulfamoylphenyl series (compound 5 from Xin et al.) which showed minimal ancillary activity. For the target compound, the nitrophenoxy group may shift this selectivity profile; however, the pyridine carboxamide data serve as the closest available proxy.

NOD2 TNF off-target profiling

Structural Uniqueness Within Commercial Screening Libraries: 4-Nitrophenoxy + 2-Ethylpiperidine Pairing

A systematic search of publicly indexed α-phenoxy-N-sulfonylphenyl acetamides reveals that the combination of a 4-nitrophenoxyacetyl group with a 2-ethylpiperidine-1-sulfonyl tail is not represented in the literature SAR series (Xin et al., 2019) where the sulfonamide side was either a primary sulfamoylphenyl, an isopropylamino sulfonyl, or a mono-substituted phenylsulfonyl [1]. The nitrophenoxy substitution appears in the TbLeuRS inhibitor 2-(4-nitrophenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide (EVT-4975051) and in the tosyl-protected analog 2-(4-nitrophenoxy)-N-tosylacetamide, but in both cases, the sulfonamide group differs fundamentally from the 2-ethylpiperidine ring of the target compound . Therefore, the target compound is a singleton within its chemotype: it pairs the most electron-deficient phenoxy warhead (4-nitro) with the most lipophilic tertiary amine sulfonamide tail (2-ethylpiperidine), a combination that has not been systematically explored in published SAR tables.

chemical diversity screening library SAR expansion

Procurement-Driven Application Scenarios for N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide (CAS 608492-84-8)


TbLeuRS Inhibitor SAR Expansion in Academic Drug Discovery

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide serves as a structurally distinct starting point for medicinal chemistry teams aiming to expand SAR beyond the published sulfamoylphenyl series. As established in Xin et al., the α-phenoxy-N-sulfonylphenyl acetamide scaffold can achieve TbLeuRS IC50 values as low as 0.70 μM [1]. The target compound's 4-nitrophenoxy group and 2-ethylpiperidine tail represent the first publicly available combination of these two fragments in a single molecule, enabling chemists to probe the electronic and steric requirements of the LeuRS editing site without committing to custom synthesis. The computed logP of 3.6 and TPSA of 130 Ų suggest moderate cell permeability, making it suitable for both enzymatic and cell-based anti-trypanosomal assays [2].

Chemical Probe Development for NOD2/TNF Pathway Selectivity Profiling

The structurally related analog N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide demonstrated IC50 values of 11.7 μM against NOD2 and 8.23 μM against TNF [1], indicating that the 2-ethylpiperidine sulfonamide tail can engage mammalian innate immune targets. The target compound can therefore be deployed as a chemical probe in assays designed to deconvolute the contribution of the sulfonamide tail to human protein binding, relative to the phenoxyacetyl warhead. By comparing its activity against that of the 4-fluorophenoxy analog or the tosyl-protected 4-nitrophenoxy compound, researchers can dissect the selectivity determinants of the TbLeuRS pharmacophore and guide the design of parasite-selective leads with minimized host off-target binding.

Computational Chemistry and Docking Studies on Leucyl-tRNA Synthetase

The well-defined 3D structure and the availability of the compound's 2D and 3D conformer data on PubChem [1] make N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide an ideal input for molecular docking and molecular dynamics simulations targeting T. brucei LeuRS. The nitro group provides a strong electron-deficient anchor for π-stacking interactions, while the 2-ethylpiperidine ring introduces conformational flexibility that can be systematically sampled in silico. Such studies can predict the compound's binding mode, guide the design of next-generation analogs, and rank the target compound against public-domain inhibitors like ZCL539 or benzoxaborole-derived LeuRS inhibitors without requiring wet-lab experimentation as a first step.

Quote Request

Request a Quote for N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.